molecular formula C18H24N2O2 B2503752 3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide CAS No. 903295-71-6

3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide

Cat. No. B2503752
CAS RN: 903295-71-6
M. Wt: 300.402
InChI Key: QEDKLQLSQSMMDL-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butanamide is a useful research compound. Its molecular formula is C18H24N2O2 and its molecular weight is 300.402. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of aluminum and zinc complexes supported by pyrrole-based ligands demonstrate the utility of similar compounds in catalysis, particularly in the ring-opening polymerization of ε-caprolactone. This process is significant for developing biodegradable polymers (Qiao et al., 2011).

Heterocyclic Compounds Synthesis

  • N,N-Dimethylformamide has been utilized as a carbon synthon for the synthesis of N-heterocycles like pyrrolo/indolo[1,2-a]quinoxalines and quinazolin-4-ones, demonstrating the versatility of similar molecular frameworks in constructing complex heterocyclic structures (Li et al., 2021).

Pharmacological Potential

  • A study on the synthesis of functional derivatives of tetramic acid, including pyrrolo-[3,4-b]indole and pyrrolo[3,4-b]quinoline derivatives, revealed anticonvulsant activity among some synthesized compounds. This suggests that structurally related compounds could have potential therapeutic applications (Sorokina et al., 2007).

Catalytic Applications

  • The discovery of a tetracyclic quinoxaline derivative as a potent multifunctional drug candidate for the treatment of neuropsychiatric and neurological disorders highlights the importance of quinoline derivatives in medicinal chemistry. The compound exhibited strong binding affinities to serotonin and dopamine receptors, showcasing the pharmacological relevance of such molecular structures (Li et al., 2014).

Anticancer Activity

  • Novel synthetic makaluvamine analogues, including derivatives of pyrrolo[4,3,2-de]quinolin-8(1H)-one, have shown promising in vitro and in vivo anticancer activity. These studies underline the potential of structurally complex quinoline derivatives in the development of new anticancer agents (Wang et al., 2009).

Mechanism of Action

    Target of action

    Indole derivatives have been found to bind with high affinity to multiple receptors , which could potentially be the primary targets of your compound.

    Mode of action

    The interaction of indole derivatives with their targets often involves the formation of aromatic compounds that have clinical and biological applications .

    Biochemical pathways

    Indole derivatives can affect various biological pathways, exhibiting antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

  • Result of action

    The molecular and cellular effects of indole derivatives can vary widely depending on the specific compound and its targets. Some indole derivatives have shown inhibitory activity against certain viruses .

properties

IUPAC Name

3,3-dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-11-14-9-13(19-15(21)10-18(2,3)4)8-12-6-5-7-20(16(12)14)17(11)22/h8-9,11H,5-7,10H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDKLQLSQSMMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320874
Record name 3,3-dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677500
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

903295-71-6
Record name 3,3-dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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